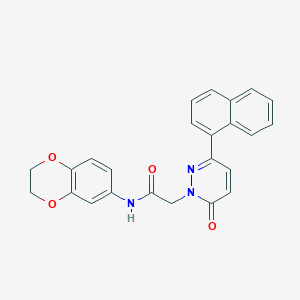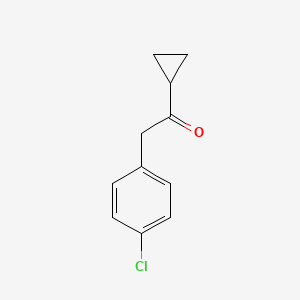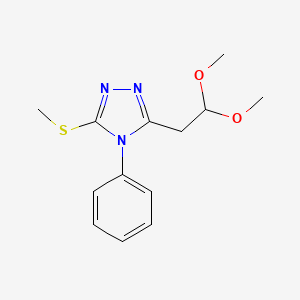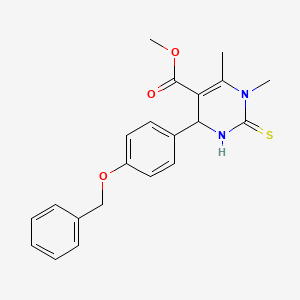
2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(naphthalen-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C27H32N4O3S and its molecular weight is 492.64. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(naphthalen-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(naphthalen-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anti-inflammatory and Analgesic Evaluation
Thioxoquinazolinone derivatives, including compounds closely related to the one , have been synthesized and assessed for their anti-inflammatory and analgesic properties. Research demonstrated that certain derivatives exhibit significant anti-inflammatory activity compared to standard drugs such as diclofenac sodium. Furthermore, some compounds showed notable analgesic activity, indicating their potential utility in pain management. The structural elucidation of these compounds was based on various spectroscopic techniques, highlighting the role of the quinazolinone moiety in mediating the observed pharmacological effects (Rajasekaran, Rajamanickam, & Darlinquine, 2011).
Antiproliferative Activities
Synthesis and evaluation of naphthalen-2-yl)acetamide and substituted phenyl)acetamide derivatives bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one moieties have shown promising antiproliferative activities against various human cancer cell lines. Notably, some compounds exhibited specific cytotoxicity against nasopharyngeal carcinoma cell lines, with minimal impact on peripheral blood mononuclear cells. This specificity suggests potential applications in cancer therapy, particularly for targeting nasopharyngeal carcinoma (I‐Li Chen et al., 2013).
Enantioselective Synthesis
The compound and its derivatives have been utilized in the highly enantioselective synthesis of potent metabotropic receptor ligands. This application underscores the compound's utility in the synthesis of biologically active molecules with high stereochemical precision, contributing to the development of pharmaceutical agents with enhanced efficacy and safety profiles (Yeon-Ju Lee et al., 2005).
Photophysical Studies
Dihydroquinazolinone derivatives have been synthesized and characterized for their photophysical properties. Investigations into their absorption and emission spectroscopy revealed significant changes in photophysical properties dependent on solvent polarity. These findings have implications for the design of novel optical materials and sensors, demonstrating the versatile applications of quinazolinone derivatives beyond pharmaceuticals (Pannipara et al., 2017).
Novel Anticancer Agents
Thioaryl naphthylmethanone oxime ether analogs, structurally related to the compound , have been identified as potent anticancer agents. These compounds induced apoptosis, inhibited migration and invasion, and demonstrated potent tumor regression in preclinical models. The mechanistic studies suggest that these compounds exert their anticancer effects by targeting specific pathways involved in cancer cell proliferation and survival, offering a new avenue for cancer therapy development (Chakravarti et al., 2014).
特性
IUPAC Name |
2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O3S/c32-25(28-23-11-5-8-20-7-1-2-9-21(20)23)19-35-26-22-10-3-4-12-24(22)31(27(33)29-26)14-6-13-30-15-17-34-18-16-30/h1-2,5,7-9,11H,3-4,6,10,12-19H2,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDWHGPEPYAJSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCCN3CCOCC3)SCC(=O)NC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(naphthalen-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-acetylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2429176.png)

![(3aR,7aS)-5-(tert-butyl)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B2429179.png)
![1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one,oxalic acid](/img/structure/B2429181.png)
![2-[3-(Aminomethyl)phenoxy]acetic acid hydrochloride](/img/structure/B2429182.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2429183.png)
![3-(2-ethoxyethyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2429185.png)
![2-[[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2429189.png)
![1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2429190.png)

![8-[(E)-2-phenylethenyl]sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2429192.png)


